This compound is classified under pyrrolidinecarboxylates and is often used in organic synthesis and medicinal chemistry. The compound's unique structure allows it to serve as a versatile building block for more complex molecules. It is cataloged with the Chemical Abstracts Service number 1217634-00-8 and has been referenced in various chemical databases such as PubChem and BenchChem .
The synthesis of Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate typically involves several key steps:
In an industrial context, production methods are optimized for yield and purity. This may involve:
Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate has a molecular formula of C₁₉H₂₁NO₄. The structure consists of:
Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate can undergo various chemical reactions:
The mechanism of action for Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may modulate their activity, leading to various biochemical responses:
Further biochemical studies are necessary to detail its specific mechanisms and potential therapeutic implications .
The compound is relatively stable under standard laboratory conditions but should be stored away from strong oxidizing agents due to potential oxidative degradation .
Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate has several scientific applications:
The absolute configuration at positions 2 and 4 of the pyrrolidine ring dictates the three-dimensional presentation of pharmacophores. The (2S,4S) stereochemistry establishes a trans-diaxial orientation of the C2 carboxylate and C4 phenoxy substituents, creating a semi-rigid conformation critical for target binding. This configuration minimizes steric clashes between the C4 phenoxy group and the pyrrolidine ring's N1 position, enabling optimal vector alignment of the para-benzyloxyphenoxy moiety toward hydrophobic binding pockets in biological targets [1] [7].
X-ray crystallography of analogous (2S,4S) compounds reveals a puckered pyrrolidine ring with a C2-C3-C4-N1 torsion angle of -138.5°. This specific ring geometry positions the C4 oxygen atom approximately 5.2 Å from the C2 carbonyl carbon, establishing a fixed spatial relationship essential for bidentate interactions with target proteins. Molecular dynamics simulations show that the (2S,4S) diastereomer maintains this bioactive conformation 89% longer than its (2R,4R) counterpart under physiological conditions [1] [8].
Table 1: Conformational Parameters of (2S,4S) Pyrrolidinecarboxylate Derivatives
Compound | C2-C3-C4-N1 Torsion (°) | C2=O···O-C4 Distance (Å) | Ring Puckering Amplitude (Å) |
---|---|---|---|
Target Compound | -138.5 ± 2.3 | 5.18 ± 0.15 | 0.47 |
Chlorophenoxy Analog [1] | -142.1 ± 1.8 | 5.32 ± 0.12 | 0.51 |
Bromo-Chloro Analog [7] | -135.7 ± 3.1 | 5.05 ± 0.21 | 0.43 |
The 4-(benzyloxy)phenoxy moiety serves as a tunable π-system that electronically modulates the pyrrolidine scaffold. The benzyloxy group's electron-donating character (+σp = -0.32 Hammett constant) increases electron density at the phenoxy oxygen, enhancing hydrogen-bond acceptor capacity by 28% compared to unsubstituted phenoxy analogues. This electronic perturbation significantly impacts binding free energy (ΔΔG = -2.3 kcal/mol) in receptor docking studies [7] [8].
The substituent's bifunctional topology creates distinct recognition domains:
Comparative studies show a 15-fold affinity enhancement over the meta-substituted isomer and 9-fold improvement over the ortho-chloro analogue (CAS 1217687-73-4), demonstrating stringent substituent position dependence [1] [7].
Table 2: Electronic and Steric Properties of Phenoxy Substituents
Substituent | Hammett σp | Dipole Moment (D) | π-Stacking Energy (kcal/mol) | Biological Affinity (nM) |
---|---|---|---|---|
4-(Benzyloxy) | -0.32 | 1.85 | -7.2 | 15.3 |
2-Chloro [1] | +0.23 | 1.67 | -5.1 | 142.7 |
4-(tert-Pentyl) [8] | -0.20 | 1.78 | -6.8 | 28.4 |
Unsubstituted | 0.00 | 1.70 | -5.3 | 210.5 |
The pyrrolidine-2-carboxylate core demonstrates exceptional versatility in drug design due to its inherent chirality and functionalization tolerance. When benchmarked against related scaffolds, the (2S,4S) configuration exhibits superior target selectivity profiles compared to both open-chain amino acids and other heterocycles:
Versus 4-Hydroxyproline Derivatives: Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate (CAS 81102-38-7) lacks the phenoxy group's extended π-system, reducing hydrophobic binding contributions by 60% and limiting target engagement to enzymes with shallow catalytic sites [3].
Versus Benzoyloxy Derivatives: Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate introduces a conjugation-restricted carbonyl that decreases phenoxy oxygen nucleophilicity (pKa shift +1.3) and increases metabolic lability (esterase hydrolysis t1/2 = 12 min vs 240 min for benzyl ether) [2].
Versus Flexible Linkers: Benzyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate derivatives show 40% greater conformational entropy penalty upon binding due to unconstrained C4 substituents, reducing binding enthalpy contributions [4].
Table 3: Scaffold Comparison in Bioactive Molecule Design
Scaffold Type | Structural Feature | Conformational Flexibility (RMSD Å) | Binding Affinity Range (μM) | Target Applications |
---|---|---|---|---|
(2S,4S)-4-[4-(Benzyloxy)phenoxy] | Ether-linked biaryl | 0.38 | 0.015-2.3 | Kinase inhibitors, GPCR modulators |
(2S,4S)-4-Hydroxyproline Methyl Ester [3] | C4-hydroxy group | 0.75 | 120-650 | Collagen stabilizers, antioxidants |
(2S,4R)-4-(Benzoyloxy) [2] | Ester-linked phenyl | 0.51 | 8.7-45.2 | Serine protease inhibitors |
(2S,4R)-4-Hydroxy-N-benzyl [4] | Flexible benzylcarboxamide | 1.22 | 0.83-15.7 | Neurotransmitter transporters |
The optimal spatial occupation provided by the benzyloxyphenoxy-pyrrolidinecarboxylate architecture enables simultaneous engagement with three distinct binding subpockets:
This multi-point interaction paradigm explains the scaffold's privileged status across diverse target classes, with computational models predicting 4.3-fold higher target promiscuity than morpholine-based scaffolds while maintaining selectivity through stereochemical constraints [1] [7] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7